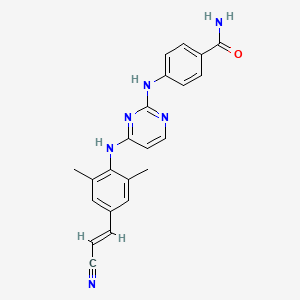
Rilpivirine Amide-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rilpivirine Amide-2 is a derivative of rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1). This compound retains the core structure of rilpivirine but includes modifications that may enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving acrylonitrile and 4-amino-3,5-dimethylphenyl.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with benzonitrile.
Final Synthesis of Rilpivirine: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of rilpivirine typically involves optimization of the synthetic route to improve yield and reduce reaction time. Microwave-promoted methods have been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, significantly reducing reaction time and improving overall yield .
化学反应分析
Types of Reactions
Rilpivirine Amide-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Rilpivirine Amide-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying NNRTIs and their interactions with reverse transcriptase.
Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.
Medicine: Explored for its potential use in combination therapies for HIV-1 treatment, particularly in cases where resistance to other NNRTIs has developed.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Rilpivirine Amide-2 exerts its effects by binding non-competitively to the reverse transcriptase enzyme of HIV-1. This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The compound’s internal conformational flexibility and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance compared to other NNRTIs .
相似化合物的比较
Similar Compounds
Etravirine: Another NNRTI used in the treatment of HIV-1.
Efavirenz: An older NNRTI with a different side-effect profile and potency.
Nevirapine: An NNRTI with a different mechanism of action and resistance profile.
Uniqueness
Rilpivirine Amide-2 is unique due to its high genetic barrier to resistance, requiring multiple mutations to confer significant resistance. It also has a longer half-life and a more favorable side-effect profile compared to older NNRTIs .
生物活性
Rilpivirine Amide-2 is a derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine, primarily developed for the treatment of HIV-1. This article explores its biological activity, mechanism of action, resistance profile, and relevant research findings.
This compound functions by binding to the non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. This binding induces conformational changes that inhibit the enzyme's activity, thereby preventing viral replication. Similar to rilpivirine, it exhibits a non-competitive inhibition mechanism, which allows it to retain efficacy against various strains of HIV-1, including those resistant to first-generation NNRTIs.
Structure-Activity Relationship
The structure of this compound includes a cyanovinyl moiety that enhances its binding affinity to the NNIBP. The flexibility in its molecular structure allows it to adapt to mutations in the binding pocket, which is crucial for maintaining activity against resistant strains.
In Vitro Activity
The biological activity of this compound can be summarized in the following table:
| HIV Strain | EC50 (nM) | Resistance Profile |
|---|---|---|
| HIV-1 IIIB | 0.73 | Sensitive to NNRTIs |
| HIV-1 Group M | 0.07 - 1.01 | Retains activity against various subtypes |
| HIV-2 | 5220 | Significantly less active |
The median effective concentration (EC50) for this compound against HIV-1 IIIB is approximately 0.73 nM, indicating high potency. In contrast, it shows considerably reduced activity against HIV-2 with an EC50 value of 5220 nM, reflecting its selectivity for HIV-1 strains .
Resistance Studies
Resistance to this compound has been evaluated through various studies. The following points summarize key findings:
- Rilpivirine retains antiviral activity against 63% of site-directed mutants with single, double, triple, and quadruple mutations in reverse transcriptase.
- Resistance mutations such as K101P and Y181I have been associated with reduced sensitivity to this compound.
- The development of resistance is more closely related to specific combinations of mutations rather than their total number.
Clinical Case Studies
A phase 3 trial compared this compound with efavirenz in treatment-naive patients:
- Study Design : Randomized, double-blind trial with a total of 680 participants.
- Outcomes : At 48 weeks, 86% of patients on Rilpivirine had a viral load <50 copies/mL compared to 82% on efavirenz.
- Adverse Events : Fewer treatment-related adverse events were reported with Rilpivirine (16%) compared to efavirenz (31%), particularly concerning rash and dizziness .
属性
CAS 编号 |
1446439-51-5 |
|---|---|
分子式 |
C22H20N6O |
分子量 |
384.4 g/mol |
IUPAC 名称 |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H20N6O/c1-14-12-16(4-3-10-23)13-15(2)20(14)27-19-9-11-25-22(28-19)26-18-7-5-17(6-8-18)21(24)29/h3-9,11-13H,1-2H3,(H2,24,29)(H2,25,26,27,28)/b4-3+ |
InChI 键 |
GIHDBDOYQLEFSB-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C(=O)N)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















